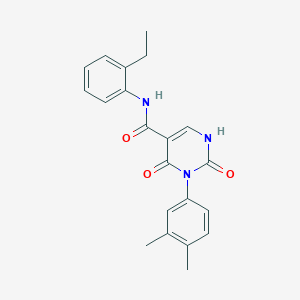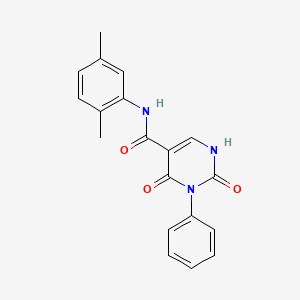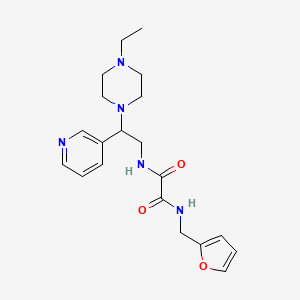![molecular formula C17H14ClN3O4 B11295897 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11295897.png)
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)アセトアミドは、オキサジアゾール誘導体のクラスに属する合成有機化合物です。この化合物は、医薬品化学、農薬化学、材料科学など、さまざまな分野における潜在的な用途のため、注目されています。オキサジアゾール環とクロロフェニル基およびメトキシフェノキシ基の存在は、その独特の化学的性質と生物活性に貢献しています。
2. 製法
合成経路と反応条件: N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)アセトアミドの合成には、通常、次の手順が含まれます。
オキサジアゾール環の形成: オキサジアゾール環は、適切なヒドラジドとカルボン酸またはその誘導体を酸性または塩基性条件下で環化させることで合成できます。
クロロフェニル基の導入: クロロフェニル基は、塩素化芳香族化合物を使用した求核置換反応によって導入できます。
メトキシフェノキシ基の付加: メトキシフェノキシ基は、メトキシフェノールと適切な脱離基を使用したエーテル化反応によって付加できます。
工業生産方法: この化合物の工業生産には、収率と純度を高くするために最適化された反応条件が用いられる場合があります。これには、触媒の使用、温度制御、反応を効率的に促進する特定の溶媒の使用が含まれます。
反応の種類:
酸化: この化合物は、特にメトキシ基で酸化反応を起こし、対応するアルデヒドまたは酸を生成します。
還元: 還元反応は、オキサジアゾール環またはクロロフェニル基を標的にし、アミンまたは脱塩素化生成物を生成します。
置換: この化合物は、特に芳香環で、求核置換反応または求電子置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。
置換: 特定の置換反応に応じて、水素化ナトリウム、ハロゲン化アルキル、さまざまな酸または塩基などの試薬が使用されます。
主な生成物:
酸化: アルデヒドまたはカルボン酸の生成。
還元: アミンまたは脱塩素化誘導体の生成。
置換: さまざまな官能基を持つ置換芳香族化合物の生成。
4. 科学研究における用途
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)アセトアミドには、いくつかの科学研究における用途があります。
医薬品化学: 生物学的標的に結合する能力により、抗菌剤、抗真菌剤、抗がん剤としての可能性が調査されています。
農薬化学: さまざまな害虫や雑草に対する活性があるため、殺虫剤や除草剤としての潜在的な用途が研究されています。
材料科学: 特定の電気的または光学的特性を持つ新しい材料の開発における可能性が探求されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via etherification reactions using methoxyphenols and appropriate leaving groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, resulting in the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids or bases are employed depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or dechlorinated derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide, given its activity against various pests and weeds.
Materials Science: It is explored for its potential in the development of new materials with specific electronic or optical properties.
作用機序
N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)アセトアミドの作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、酵素または受容体に結合し、その活性を阻害し、所望の生物学的効果をもたらします。たとえば、抗菌用途では、微生物内の必須タンパク質または核酸の合成を阻害し、それらの死につながる可能性があります。
類似の化合物:
- N-[5-(4-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)アセトアミド
- N-[5-(3-ブロモフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)アセトアミド
- N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-エトキシフェノキシ)アセトアミド
比較:
- 構造上の違い: さまざまなハロゲン(塩素、臭素)またはアルコキシ基(メトキシ、エトキシ)の存在は、化合物の化学的および生物学的性質を大幅に変化させる可能性があります。
- 生物活性: 置換基の変動は、さまざまな生物学的標的に対する化合物の効力、選択性、活性スペクトルに違いをもたらす可能性があります。
- 化学的性質: 置換基の変更は、化合物の溶解性、安定性、反応性に影響を与え、さまざまな用途への適合性に影響を与えます。
この詳細な記事では、N-[5-(3-クロロフェニル)-1,2,4-オキサジアゾール-3-イル]-2-(2-メトキシフェノキシ)アセトアミドの包括的な概要を提供し、その導入、製法、化学反応、科学研究における用途、作用機序、類似の化合物との比較を扱っています。
類似化合物との比較
- N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-ethoxyphenoxy)acetamide
Comparison:
- Structural Differences: The presence of different halogens (chlorine, bromine) or alkoxy groups (methoxy, ethoxy) can significantly alter the compound’s chemical and biological properties.
- Biological Activity: Variations in the substituents can lead to differences in the compound’s potency, selectivity, and spectrum of activity against various biological targets.
- Chemical Properties: Changes in the substituents can affect the compound’s solubility, stability, and reactivity, influencing its suitability for different applications.
This detailed article provides a comprehensive overview of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H14ClN3O4 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-13-7-2-3-8-14(13)24-10-15(22)19-17-20-16(25-21-17)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,21,22) |
InChIキー |
AOMBKHHTKYGMSZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11295815.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11295824.png)
![1,9-Dimethyl-2-[(2-methylpiperidino)carbonyl]pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11295830.png)
![N-(2,4-dimethylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11295842.png)
![N-(3-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11295843.png)
![N-(4-methylphenyl)-2-{3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11295847.png)

![5-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11295854.png)
![Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11295856.png)
![[4-(Pyridin-4-ylmethyl)piperazin-1-yl][5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanone](/img/structure/B11295884.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide](/img/structure/B11295891.png)

![6-ethyl-7-[(3-methylbenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11295911.png)
